molecular formula C11H16O3 B12628988 Ethyl 2-ethylidene-3-oxohept-6-enoate CAS No. 918150-65-9

Ethyl 2-ethylidene-3-oxohept-6-enoate

Cat. No.: B12628988
CAS No.: 918150-65-9
M. Wt: 196.24 g/mol
InChI Key: FDFJITIHYKYRTM-UHFFFAOYSA-N
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Description

Ethyl 2-ethylidene-3-oxohept-6-enoate is a chemical compound with the molecular formula C₁₀H₁₄O₃ It is known for its unique structure, which includes an ethylidene group and a keto group on a heptenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethylidene-3-oxohept-6-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the ethylidene group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylidene-3-oxohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-ethylidene-3-oxohept-6-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-ethylidene-3-oxohept-6-enoate exerts its effects involves its ability to participate in various chemical reactions. The ethylidene group can act as an electrophile, while the keto group can undergo nucleophilic attack. These properties enable the compound to interact with molecular targets and pathways, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxohept-6-enoate: This compound shares a similar backbone but lacks the ethylidene group.

    Ethyl 2-oxohept-6-enoate: Another related compound, differing in the position and nature of the functional groups.

Uniqueness

Ethyl 2-ethylidene-3-oxohept-6-enoate is unique due to the presence of both an ethylidene group and a keto group on the heptenoate backbone

Properties

CAS No.

918150-65-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 2-ethylidene-3-oxohept-6-enoate

InChI

InChI=1S/C11H16O3/c1-4-7-8-10(12)9(5-2)11(13)14-6-3/h4-5H,1,6-8H2,2-3H3

InChI Key

FDFJITIHYKYRTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(=O)CCC=C

Origin of Product

United States

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